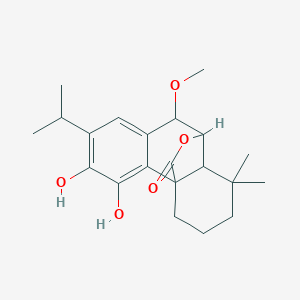

7-O-Methylrosmanol

准备方法

合成路线和反应条件: 7-O-甲基迷迭香醇可以由迷迭香酸衍生物合成。 合成涉及使用甲基碘在碱如碳酸钾存在下对迷迭香酸进行甲基化 . 反应通常在丙酮或二甲亚砜 (DMSO) 等有机溶剂中回流条件下进行。

工业生产方法: 7-O-甲基迷迭香醇的工业生产涉及从迷迭香中提取迷迭香酸,然后进行化学修饰。 提取通常使用乙醇或甲醇等溶剂进行。 提取的迷迭香酸然后进行甲基化以生产 7-O-甲基迷迭香醇 .

化学反应分析

反应类型: 7-O-甲基迷迭香醇会发生各种化学反应,包括:

氧化: 它可以被氧化形成醌衍生物。

还原: 还原反应可以将其转化为二氢衍生物。

取代: 它可以发生亲核取代反应,特别是在甲氧基处。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。

取代: 使用甲醇钠 (NaOMe) 或乙醇钠 (NaOEt) 等亲核试剂。

主要产物:

氧化: 醌衍生物。

还原: 二氢衍生物。

取代: 各种取代的酚类衍生物

科学研究应用

Chemical Applications

Model Compound in Chemistry

7-O-Methylrosmanol serves as a model compound for studying phenolic diterpenes and their reactions. Its unique structure allows researchers to investigate the reactivity and properties of similar compounds, contributing to the understanding of natural products' chemistry.

Synthesis and Modification

The compound can be synthesized from rosmarinic acid derivatives through methylation processes. This synthetic route not only provides insights into chemical modifications but also aids in the development of derivatives with enhanced biological activities.

Biological Applications

Antioxidant Properties

this compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals, thereby preventing cellular damage. This property is particularly beneficial in biological research focused on aging and degenerative diseases.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation. Its ability to modulate inflammatory pathways could lead to new treatments for chronic inflammatory diseases.

Antiviral Activity

The compound has demonstrated inhibitory effects on HIV-1 protease, which is essential for the maturation of the HIV virus. By binding to this enzyme, this compound prevents viral replication, highlighting its potential as an antiviral agent.

Medicinal Applications

Antihyperglycemic Effects

In vivo studies have reported that this compound exhibits antihyperglycemic activity by influencing glucose metabolism. It suppresses the expression of key enzymes involved in gluconeogenesis, making it a promising candidate for managing diabetes.

Antitumor Activity

The compound has shown potential as an antitumor agent by inducing apoptosis and causing G2/M cell cycle arrest in neuroblastoma cells. This effect suggests its utility in cancer research and therapy development.

Industrial Applications

Natural Antioxidant in Food and Cosmetics

Due to its antioxidant properties, this compound is utilized as a natural preservative in food products and as an ingredient in cosmetic formulations. Its ability to inhibit lipid peroxidation enhances the stability and shelf-life of products.

| Activity | IC Value (µg/mL) | Notes |

|---|---|---|

| Antitrypanosomal | 8.3 | Moderate activity against Trypanosoma brucei |

| HIV-1 Protease Inhibition | Not quantified | Significant inhibition observed |

| Antioxidant Activity | Not quantified | Effective in scavenging free radicals |

| Antitumor Activity | Not quantified | Induces apoptosis in neuroblastoma cells |

Case Study: Antitrypanosomal Activity

A study evaluating the antitrypanosomal effects of this compound found an IC value of approximately 8.3 µg/mL against Trypanosoma brucei. While this indicates moderate activity compared to other compounds like rosmanol and rosmaquinone (IC values as low as 1.0 µg/mL), it highlights the compound's potential in developing treatments for trypanosomiasis .

Case Study: HIV-1 Protease Inhibition

Molecular docking studies have confirmed that this compound binds effectively to HIV-1 protease, inhibiting its activity. This interaction is critical for preventing viral maturation and suggests further exploration into its use as an antiviral therapeutic .

作用机制

7-O-甲基迷迭香醇主要通过抑制 cAMP 反应元件结合蛋白 (CREB) 和抑制 PEPCK-C 和 G6Pase 等糖异生基因启动子来发挥其作用 . 这种抑制导致肝脏中葡萄糖生成减少,从而有助于其降血糖活性。 此外,其抗氧化特性归因于其清除自由基和抑制氧化应激途径的能力 .

类似化合物:

迷迭香酸: 另一种来自迷迭香的酚类二萜,具有强抗氧化特性。

迷迭香酚: 一种具有抗炎和抗癌活性的二萜。

迷迭香醇: 一种具有类似抗氧化特性的相关化合物。

独特性: 7-O-甲基迷迭香醇因其在 7-O 位置的特定甲基化而独一无二,这与未甲基化对应物相比增强了其生物活性。 这种修饰提高了其在各种应用中的稳定性和功效 .

相似化合物的比较

Carnosic Acid: Another phenolic diterpene from rosemary with strong antioxidant properties.

Carnosol: A diterpene with anti-inflammatory and anticancer activities.

Rosmanol: A related compound with similar antioxidant properties.

Uniqueness: 7-O-Methylrosmanol is unique due to its specific methylation at the 7-O position, which enhances its biological activities compared to its non-methylated counterparts. This modification improves its stability and efficacy in various applications .

生物活性

7-O-Methylrosmanol, a phenolic diterpene derived from various species of the Salvia genus, particularly Salvia officinalis (sage) and Rosmarinus officinalis (rosemary), has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its antitrypanosomal effects, antioxidant properties, and potential antiviral capabilities.

Chemical Structure and Properties

This compound is characterized by the chemical formula CHO and is classified as a methoxy derivative of rosmanol. Its structure includes a methoxy group at the 7-position of the rosmanol backbone, contributing to its unique biological properties .

Antitrypanosomal Activity

Recent studies have highlighted the antitrypanosomal activity of this compound. In vitro assays against Trypanosoma brucei revealed an IC value of approximately 8.3 µg/mL, indicating moderate activity compared to other compounds derived from sage . The study also noted that while this compound exhibited some efficacy, it was less potent than mixtures of other related compounds like rosmanol and rosmaquinone, which showed IC values as low as 1.0 µg/mL .

Table 1: Antitrypanosomal Activity of Selected Compounds

| Compound | IC (µg/mL) | Selectivity Index |

|---|---|---|

| Rosmanol + Rosmaquinone | 1.0 | Not reported |

| This compound | 8.3 | Not reported |

| Melarsoprol (control) | 1.86 | 17 |

Carnosic acid, a major component in rosemary, protects against lipid peroxidation by quenching ROS. It is hypothesized that this compound may exhibit similar mechanisms due to its methoxy substitution, which could enhance its stability and reactivity towards free radicals .

Antiviral Potential

In silico studies have indicated that this compound may possess antiviral properties against the Infectious Bronchitis virus (IBV). Molecular docking simulations showed promising binding affinities with key viral proteins, suggesting a potential role as an antiviral agent . However, further in vitro and in vivo validation is required to confirm these findings.

Table 2: In Silico Binding Affinities of Phytocompounds

| Phytocompound | Target Protein | Binding Affinity (ΔG) |

|---|---|---|

| This compound | Main Protease | -9.5 kcal/mol |

| Epirosmanol | Papain-like Protease | -8.8 kcal/mol |

| Cianidanol | RNA-dependent RNA-polymerase | -9.0 kcal/mol |

Case Studies

A case study conducted on the phytocompounds from Salvia officinalis demonstrated that various diterpenes, including this compound, were effective against certain pathogens. The study emphasized the importance of such compounds in traditional medicine and their potential therapeutic applications in modern pharmacology .

属性

IUPAC Name |

3,4-dihydroxy-8-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-10(2)11-9-12-13(15(23)14(11)22)21-8-6-7-20(3,4)18(21)17(16(12)25-5)26-19(21)24/h9-10,16-18,22-23H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPVHIQPSAZTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113085-62-4 | |

| Record name | 7-Methylrosmanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 7-Methoxyrosmanol possesses the molecular formula C21H28O5. Its structure comprises an abietane skeleton with a catechol moiety at positions 11 and 12, a ketone group at position 7, and a methoxy group substituted at position 7. []

ANone: While the precise mechanism of action for 7-methoxyrosmanol is yet to be fully elucidated, research suggests it interacts with various targets. For instance, it demonstrated strong inhibitory activity against alpha-glucosidase, an enzyme crucial for carbohydrate digestion. [] Additionally, in silico studies propose that 7-methoxyrosmanol may interact with pectate lyase 1 and endo-polygalacturonase, enzymes produced by the plant pathogen Pectobacterium carotovorum subsp. carotovorum. This interaction potentially contributes to its ability to reduce soft rot damage in potato tissue. [] Further research is necessary to fully understand its interaction mechanisms and subsequent downstream effects.

ANone: The structure-activity relationship (SAR) of 7-methoxyrosmanol and its analogs reveals the importance of specific structural features for their biological activity. For example, the presence of a catechol moiety appears crucial for the antioxidant activity observed in carnosic acid and its derivatives. [] Modifications to the catechol moiety, such as methylation or oxidation, can impact the potency and selectivity of these compounds. [] Further investigations into the SAR of 7-methoxyrosmanol are needed to establish a definitive relationship between structure and specific activities.

ANone: The stability of 7-methoxyrosmanol under various conditions is crucial for its potential applications. Studies have shown that carnosic acid, a related diterpene, undergoes oxidative degradation, leading to the formation of other compounds like carnosol, rosmanol, galdosol, and rosmaquinone. [] These findings suggest that 7-methoxyrosmanol might also be susceptible to degradation under certain conditions, impacting its long-term stability and efficacy. Further research is required to determine the stability of 7-methoxyrosmanol specifically, and develop appropriate formulation strategies to enhance its stability and bioavailability for diverse applications.

ANone: Various analytical techniques are utilized for the characterization and quantification of 7-methoxyrosmanol. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, plays a vital role in elucidating its structure and confirming its identity. [, ] Mass spectrometry (MS) techniques, such as EI-MS and ESI-MS/MS, provide valuable information about its molecular weight and fragmentation patterns. [] Additionally, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are employed for the separation and quantification of 7-methoxyrosmanol in complex mixtures. [] Validated analytical methods are crucial for ensuring the accuracy, precision, and specificity of measurements, ultimately contributing to reliable research findings and quality control in potential applications.

ANone: Research on the biological activity of 7-methoxyrosmanol has been conducted in both in vitro and in vivo settings. For example, it exhibited strong inhibitory activity against alpha-glucosidase in vitro. [] In vivo studies are limited but promising. In one study, rosemary methanolic extracts, containing 7-methoxyrosmanol, showed the ability to reduce soft rot damage induced by Pectobacterium carotovorum subsp. carotovorum in potato tissue. [] More comprehensive in vivo studies are needed to confirm these findings and further explore its therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。